REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:15](OC)=[O:16])[CH:5]=[C:6]([CH:14]=1)[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[BH4-].[Na+].CO>O1CCCC1>[Br:1][C:2]1[CH:14]=[C:6]([CH:5]=[C:4]([CH2:15][OH:16])[CH:3]=1)[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8] |f:1.2|
|
Name
|
tert-butyl methyl 5-bromoisophthalate
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C(=O)OC(C)(C)C)C1)C(=O)OC
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 40° C
|
Type
|
WAIT
|
Details
|
After 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
WASH
|
Details
|
the mixture was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (100% hexanes→50% hexanes/ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC(C)(C)C)C=C(C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |